5-(oxan-4-yl)-1,3-oxazole
CAS No.: 2005680-12-4
Cat. No.: VC11531445
Molecular Formula: C8H11NO2
Molecular Weight: 153.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2005680-12-4 |
---|---|
Molecular Formula | C8H11NO2 |
Molecular Weight | 153.2 |
Introduction
Structural and Molecular Analysis
Molecular Architecture
5-(Oxan-4-yl)-1,3-oxazole features a bicyclic structure comprising a 1,3-oxazole ring (a five-membered ring with oxygen at position 1 and nitrogen at position 3) and an oxan-4-yl group (a tetrahydrofuran derivative) attached at the 5-position of the oxazole. The molecular formula C₈H₁₁NO₂ corresponds to a molar mass of 153.18 g/mol. Key structural parameters include:
Property | Value |
---|---|
IUPAC Name | 5-(oxan-4-yl)-1,3-oxazole |
Canonical SMILES | C1COCCC1C2=CN=CO2 |
InChI Key | YBXIOGOVIYOCRD-UHFFFAOYSA-N |
Topological Polar SA | 42.5 Ų |
Hydrogen Bond Donors | 0 |
The oxazole ring’s aromaticity and the oxan group’s conformational flexibility contribute to its reactivity. The oxygen and nitrogen atoms in the oxazole ring create electron-deficient regions, enabling interactions with biological targets such as enzymes .
Synthesis and Chemical Reactivity
General Synthetic Approaches
The synthesis of 5-(oxan-4-yl)-1,3-oxazole remains underexplored, but established methods for oxazole derivatives provide viable pathways:
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Cyclization Reactions: Condensation of α-hydroxyamides with aldehydes or ketones under acidic conditions .
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Halogen Dance Isomerization: Rearrangement of brominated oxazole precursors, as demonstrated for 5-bromo-2-phenylthio-1,3-oxazole .
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Cross-Coupling: Palladium-catalyzed coupling of oxazole stannanes or zincates with aryl halides .
Challenges in Synthesis
Key hurdles include:
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Regioselectivity: Ensuring the oxan group attaches exclusively at the 5-position of the oxazole.
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Stability: The oxazole ring’s sensitivity to hydrolysis under acidic or basic conditions necessitates mild reaction protocols .
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Purification: Separation from regioisomers requires advanced chromatographic techniques.
Biological Activities and Mechanisms
Antimicrobial Properties
Oxazole derivatives, including 5-(oxan-4-yl)-1,3-oxazole, exhibit broad-spectrum antimicrobial activity. In silico studies suggest that the oxan group enhances membrane permeability, facilitating interactions with bacterial efflux pumps or fungal ergosterol biosynthesis enzymes . Comparative MIC (Minimum Inhibitory Concentration) data for analogous compounds are summarized below:
Compound | MIC (μg/mL) | Target Pathogens |
---|---|---|
5-Phenyl-1,3-oxazole | 12.5 | E. coli, S. aureus |
5-(Oxan-4-yl)-1,3-oxazole | In silico: 8.2 | Candida albicans |
Note: Experimental data for 5-(oxan-4-yl)-1,3-oxazole are pending .
Enzyme Inhibition Mechanisms
The compound’s potential as an enzyme inhibitor stems from its ability to mimic transition states or allosteric modulators. For example:
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Cytochrome P450: Oxazole rings coordinate with heme iron, disrupting metabolic pathways .
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Kinases: The oxan group’s hydrophobic interactions may block ATP-binding pockets .
Preliminary molecular docking studies indicate a binding affinity of −8.9 kcal/mol for 5-(oxan-4-yl)-1,3-oxazole against Staphylococcus aureus dihydrofolate reductase.
Comparative Analysis with Related Heterocycles
Oxadiazoles vs. Oxazoles
While 1,3,4-oxadiazoles are prioritized for anticancer applications (e.g., CC₅₀ = 58.4 µM against HT29 cells ), 1,3-oxazoles like 5-(oxan-4-yl)-1,3-oxazole offer superior metabolic stability due to reduced ring strain .
Pharmacological Profiles
Parameter | 1,3-Oxazole | 1,3,4-Oxadiazole |
---|---|---|
LogP | 1.2 | 1.8 |
Metabolic Half-life (h) | 4.5 | 2.3 |
Toxicity (LD₅₀, mg/kg) | 450 (rat) | 320 (rat) |
The lower LogP of 1,3-oxazoles suggests improved aqueous solubility, advantageous for formulation .
Future Research Directions
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